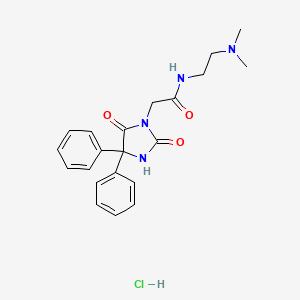
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with acetamide and dimethylaminoethyl groups. The presence of the hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride typically involves multiple steps:
Formation of the Imidazolidine Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the imidazolidine derivative is treated with acetic anhydride or acetyl chloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the imidazolidine derivative with a dimethylaminoethyl halide, such as dimethylaminoethyl chloride, under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new imidazolidine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazolidine ring and its substituents can bind to active sites, altering the function of the target molecules. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2,4-dione: Another imidazolidine derivative with different substituents.
Hydantoin: A structurally related compound with a five-membered ring containing nitrogen and carbonyl groups.
Uniqueness
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and usability in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Eigenschaften
CAS-Nummer |
118505-69-4 |
|---|---|
Molekularformel |
C21H25ClN4O3 |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4O3.ClH/c1-24(2)14-13-22-18(26)15-25-19(27)21(23-20(25)28,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3,(H,22,26)(H,23,28);1H |
InChI-Schlüssel |
DLXKWETUIFUWIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


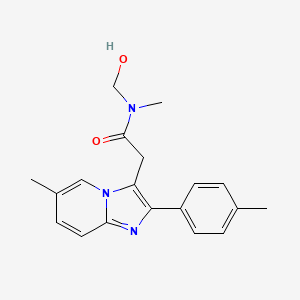
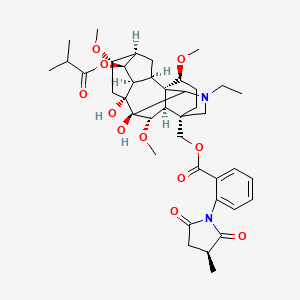
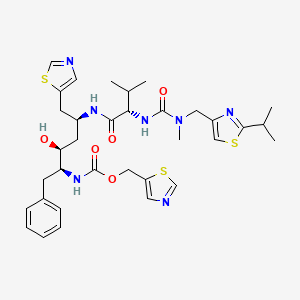
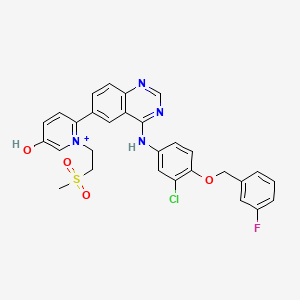
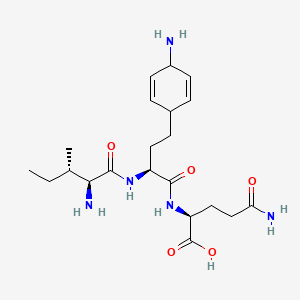
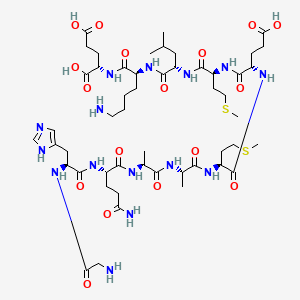

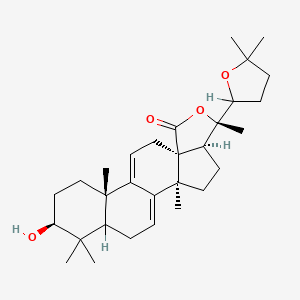
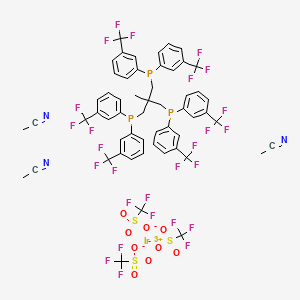

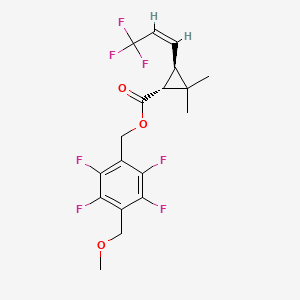
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


